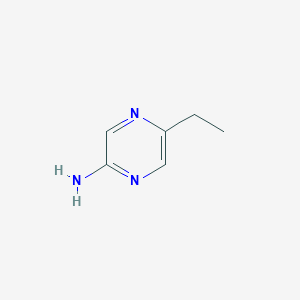

2-Amino-5-ethylpyrazine

描述

Overview of Pyrazine (B50134) Heterocycles in Academic Research

Pyrazines belong to a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. britannica.comresearchgate.net This structural motif is a cornerstone in various fields of chemical research, owing to its prevalence in natural products and its utility as a scaffold in synthetic chemistry. tandfonline.comresearchgate.net In academic and industrial research, pyrazine derivatives are investigated for their diverse biological activities, which include anticancer, anti-inflammatory, antibacterial, and antioxidant properties. researchgate.netmdpi.com

The pyrazine ring is a key component in numerous molecules of industrial and biological importance. britannica.com For instance, pyrazinamide (B1679903) is a primary drug used to treat tuberculosis and is included in the WHO Model List of Essential Medicines. researchgate.net Beyond medicinal chemistry, pyrazines are crucial as flavor and fragrance components, often formed during the thermal processing of food through the Maillard reaction. nih.govtsijournals.com The versatility of the pyrazine core is further demonstrated by its use in synthetic organic chemistry, where it serves as a building block in various coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. tandfonline.comresearchgate.net

Rationale for Investigating 2-Amino-5-ethylpyrazine as a Distinct Pyrazine Derivative

The scientific interest in this compound stems from the specific chemical properties imparted by its functional groups: the pyrazine ring, the amino group, and the ethyl substituent. The amino group makes the compound a versatile intermediate in organic synthesis. ontosight.ai It can participate in a variety of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. ontosight.aicymitquimica.com

The presence of the ethyl group, as opposed to a smaller methyl group or a simple hydrogen atom, modulates the compound's physical and chemical properties, such as its lipophilicity and steric profile. These modifications can influence how the molecule interacts with biological systems or its effectiveness in specific chemical reactions. Research into the formation of various alkylpyrazines, including ethyl-substituted variants like 2-ethyl-5-methylpyrazine (B82492), during Maillard reactions in food chemistry highlights the importance of the alkyl group's identity. nih.govresearchwithrutgers.com The solubility of this compound in polar solvents further enhances its practical utility in various reaction conditions. cymitquimica.com

Historical Context of Aminopyrazine Research

Research into pyrazine and its derivatives has a long history, with the hexahydro derivative, piperazine (B1678402), first being synthesized in 1888. britannica.com Focused studies on aminopyrazines gained traction in the mid-20th century. A notable early publication in the Journal of the American Chemical Society in 1940 detailed the preparation and properties of the parent compound, aminopyrazine, laying the groundwork for future investigations into its derivatives. acs.org

Early research primarily concentrated on the synthesis and fundamental characterization of these compounds. Over time, the focus of academic inquiry has expanded significantly. Modern research explores the supramolecular chemistry of aminopyrazines, such as their ability to form co-crystals with various acids, which can alter their physical properties. researchgate.net Furthermore, the application of aminopyrazine derivatives has broadened into materials science, with recent studies investigating their use in developing fire-resistant additives for polymers. researchgate.net This evolution from basic synthesis to advanced applications underscores the enduring relevance of aminopyrazines in chemical science.

Scope and Objectives of Academic Inquiry into this compound

Academic investigation into this compound and its analogs encompasses several key objectives:

Synthesis and Manufacturing: A primary goal is the development of efficient and scalable synthetic routes. While specific multi-kilogram manufacturing processes have been developed for the closely related 2-amino-5-methylpyrazine using methods like the Curtius rearrangement, a key objective is to adapt or create new pathways for the ethyl derivative. acs.org Other established methods for synthesizing the aminopyrazine core include Hofmann degradation and reactions involving phosphorus oxychloride. tsijournals.comgoogle.comoup.com

Structural and Spectroscopic Characterization: Detailed analysis of the compound's structure and properties is fundamental. This involves the use of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm the molecular structure and purity. tsijournals.commdpi.com

Chemical Reactivity Studies: Research is directed at understanding the reactivity of the this compound molecule. The amino group, in particular, is a focal point for derivatization, allowing the compound to be used as a chemical building block for creating a library of more complex molecules with potentially novel properties. ontosight.aicymitquimica.com

Exploration of Applications: A significant objective is to explore its utility. Given the established biological activities of the pyrazine family, research aims to synthesize derivatives of this compound as candidates for new therapeutic agents. researchgate.netontosight.ainih.gov Additionally, its identity as an alkylated aminopyrazine makes it relevant to ongoing research in flavor chemistry and the study of Maillard reaction products. nih.govresearchwithrutgers.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13535-07-4 |

| Synonym | 5-ethylpyrazin-2-amine chemicalbook.com |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Appearance | Solid |

| Identified Uses | For R&D use only chemicalbook.com |

Table 2: Formation of Selected Pyrazines in a Maillard Reaction Model System

This table presents data from a study on the Maillard reaction of glucose and lysine (B10760008), illustrating the formation of various pyrazines, including an ethyl-substituted analog, which provides context for the study of this compound in reaction chemistry.

| Compound Identified | System | Notes |

| Pyrazine | Dry and Aqueous | Formed in both reaction systems. researchwithrutgers.com |

| Methylpyrazine | Dry and Aqueous | Formed in both reaction systems. researchwithrutgers.com |

| Ethylpyrazine | Dry and Aqueous | Formed in both reaction systems. researchwithrutgers.com |

| 2-Ethyl-5-methylpyrazine | Dry and Aqueous | An example of a mixed alkyl-substituted pyrazine. researchwithrutgers.com |

| Trimethylpyrazine | Dry and Aqueous | Formed in both reaction systems. researchwithrutgers.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXMRWYSIZIJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621951 | |

| Record name | 5-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13535-07-4 | |

| Record name | 5-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 5 Ethylpyrazine and Analogues

Chemical Synthesis Approaches

The chemical synthesis of 2-Amino-5-ethylpyrazine and its analogues involves a variety of multistep routes, each with distinct characteristics regarding efficiency, scalability, and environmental impact.

Multistep Synthetic Routes to this compound

The synthesis of 2-amino-alkyl-pyrazines is typically achieved through carefully designed multistep sequences. While direct literature for this compound is specific, established routes for analogous compounds, such as 2-amino-5-methylpyrazine, provide a clear framework.

One common strategy begins with a suitable carboxylic acid precursor. For instance, the synthesis of 2-bromo-5-methylpyrazine (B1289261) starts from 5-methylpyrazine-2-carboxylic acid, which is converted to its corresponding amide. This amide then undergoes a Hofmann degradation to yield 2-amino-5-methylpyrazine. tsijournals.com Adapting this for the ethyl analogue would involve starting with 5-ethylpyrazine-2-carboxylic acid.

Another versatile approach involves the condensation of an α-dicarbonyl compound with an aminonitrile. The synthesis of 2-amino-3-cyano-5-methylpyrazine, a related intermediate, is achieved by reacting 2-oxopropanal 1-oxime with aminomalononitrile (B1212270) tosylate. prepchem.com The resulting pyrazine (B50134) 1-oxide is then deoxygenated. This cyano-pyrazine can be further processed through hydrolysis and decarboxylation to yield the target amine. prepchem.com To produce the 5-ethyl derivative, this synthesis would require an equivalent ethyl-substituted precursor.

A novel patented method for the preparation of 2-amino-5-methylpyrazine involves reacting 2-aminomalonamide with methylglyoxal (B44143) to produce an intermediate, which is then subjected to a series of reactions including chlorination, hydrogenation, hydrolysis, and finally Hofmann degradation to obtain the final product. google.com This pathway is noted for being a completely new method suitable for industrial scale-up. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of pyrazines. Key parameters that are systematically varied include temperature, reaction time, pH, and the molar ratios of reactants. researchgate.net

For pyrazine synthesis involving alpha-hydroxy ketones and a nitrogen source like ammonium (B1175870) hydroxide, reaction temperatures can range from 90°C to 150°C, with reaction times of 4 hours or more. researchgate.netgoogle.com Increasing temperature and time can boost the yield, but excessive conditions may lead to the formation of undesirable tar-like substances. google.com The pH of the reaction solution also plays a significant role; for example, a small addition of NaOH or KOH can be used to adjust the pH to an optimal range, such as 8.2. researchgate.netgoogle.com The structure of the carbon source is one of the most significant factors influencing the product distribution and yield. researchgate.net

Table 1: Influence of Reaction Parameters on Pyrazine Synthesis

| Parameter | Typical Range/Condition | Effect on Yield and Product Distribution | Citation |

|---|---|---|---|

| Temperature | 90°C - 150°C | Higher temperatures generally increase yield up to an optimal point. | google.com |

| Reaction Time | 4 - 24 hours | Longer reaction times can lead to higher conversion rates. | google.com |

| pH | Alkaline (e.g., 8.2) | Affects reaction rate and can influence the array of pyrazines formed. | researchgate.net |

| C:N Mole Ratio | Variable | Significantly alters the distribution and yield of pyrazine products. | researchgate.net |

Comparison of Synthetic Efficiency and Scalability

Different synthetic routes to aminopyrazines offer trade-offs between efficiency, cost, safety, and scalability. Methods starting from commercially available pyrazine carboxylic acids involve classical reactions like Hofmann degradation, which are well-understood and generally scalable. tsijournals.com However, they may involve multiple steps.

Patented routes, such as the one starting from 2-aminomalonamide, are explicitly designed for industrial production, suggesting advantages in cost, operational simplicity, and high yield. google.com In contrast, some research-oriented syntheses may use hazardous reagents like sodium azide (B81097), making them less suitable for large-scale factory production. google.com The development of scalable synthetic routes that avoid purification by high-performance liquid chromatography (HPLC) is a significant goal, with novel reagents being designed to allow for purification by standard silica (B1680970) gel chromatography. nih.gov

Table 2: Comparison of Synthetic Routes to Amino-Alkyl-Pyrazines

| Starting Materials | Key Reactions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| 5-Alkylpyrazine-2-carboxylic acid | Amidation, Hofmann degradation | Established chemistry | Multiple steps | tsijournals.com |

| 2-Aminomalonamide & α-ketoaldehyde | Condensation, Chlorination, Hydrogenation, Hofmann degradation | High yield, low cost, scalable | Multi-step process | google.com |

Exploration of Novel Precursors and Reagents for this compound

Research into pyrazine synthesis has focused on identifying novel and more efficient precursors. A significant development is the use of α-hydroxy ketones as the primary carbon source. google.com Specifically, using 1-hydroxy-2-butanone as a precursor selectively produces pyrazines with ethyl group substitutions. researchgate.netgoogle.com This provides a direct and controllable method for introducing the desired ethyl group found in this compound.

The nitrogen source can also be varied. While ammonia (B1221849) or ammonium ions are common, the addition of specific amino acids to the reaction mixture can positively impact the array of pyrazines formed, both qualitatively and quantitatively. researchgate.netgoogle.com Furthermore, renewable, biomass-derived starting materials such as 1,3-dihydroxyacetone (B48652) are being explored for pyrazine synthesis under hydrothermal conditions. rsc.org

Development of Environmentally Benign Synthetic Pathways

There is a growing emphasis on developing "green" or environmentally benign synthetic pathways for pyrazines. These methods aim to reduce waste, avoid toxic reagents, and utilize renewable resources. rsc.org One approach is the use of biocatalysis, which operates under mild, aqueous conditions. researchgate.net Chemical methods are also being adapted; for example, a protocol involving the simple condensation of a 1,2-diamine and a 1,2-dicarbonyl at room temperature using potassium tert-butoxide has been developed as an environmentally friendly route to pyrazines. unimas.my These greener approaches often suffer from lower selectivity but are an active area of research to overcome such limitations. rsc.org

Biosynthesis and Biocatalytic Routes

In addition to chemical synthesis, biological routes offer an environmentally friendly alternative for producing pyrazines. nih.govmdpi.com These methods leverage microorganisms and enzymes to catalyze the formation of the pyrazine ring from natural precursors.

The biosynthesis of many alkylpyrazines, such as 2,5-dimethylpyrazine (B89654), often starts from the amino acid L-threonine (B559522). mdpi.comasm.org The pathway involves an initial enzymatic dehydrogenation of L-threonine to L-2-amino-acetoacetate, which is then decarboxylated to form the key intermediate, aminoacetone. asm.org Two molecules of aminoacetone can then condense and subsequently be oxidized to form the pyrazine ring. researchgate.netasm.org It is proposed that 2-ethyl-3,5-dimethylpyrazine (B18607) is also derived from L-threonine. mdpi.com

Microorganisms like Bacillus subtilis, Corynebacterium glutamicum, and engineered Escherichia coli have been successfully used as cell factories for pyrazine production. nih.govmdpi.comnih.gov By optimizing fermentation conditions and genetically modifying metabolic pathways, such as inactivating competing enzymes, the yield of specific pyrazines can be significantly improved. mdpi.comnih.gov For example, an engineered E. coli strain was able to produce 2,5-dimethylpyrazine at a yield of 2897.30 mg/L. nih.gov

Chemo-enzymatic strategies combine chemical steps with biological catalysis. Enzymes like L-threonine dehydrogenase and aminotransferases are employed to generate key intermediates in situ from natural precursors like L-threonine. researchgate.netresearchgate.net This approach integrates the principles of biocatalysis with green chemistry, allowing for the synthesis of a diverse range of pyrazines with high yields under mild, aqueous conditions. researchgate.netresearchgate.net

Table 3: Biocatalytic and Biosynthetic Production of Alkylpyrazines

| Organism/Enzyme | Precursor(s) | Product(s) | Key Findings | Citation |

|---|---|---|---|---|

| Bacillus subtilis | L-Threonine | 2,5-Dimethylpyrazine, Trimethylpyrazine | Different strains produce different types of alkylpyrazines. | mdpi.comasm.org |

| Corynebacterium glutamicum | Sugars, Amino acids | Tetramethylpyrazine, Dimethylpyrazines | Acetoin is an important intermediate. | d-nb.info |

| Engineered E. coli | L-Threonine | 2,5-Dimethylpyrazine | Yields up to 2897.30 mg/L achieved through metabolic engineering. | nih.gov |

| L-threonine dehydrogenase (Cupriavidus necator) | L-Threonine | Asymmetric trisubstituted pyrazines | Generates aminoacetone in situ for subsequent chemical steps. | researchgate.net |

Microbial Synthesis of Pyrazines from Amino Acid Precursors

The biosynthesis of pyrazines by microorganisms is a well-documented phenomenon, with various bacterial and fungal species capable of producing a range of substituted pyrazines. These processes are of significant interest as they offer a "natural" route to these valuable compounds. The primary building blocks for microbial pyrazine synthesis are amino acids.

Microorganisms such as Bacillus subtilis are known producers of alkylpyrazines. asm.orgresearchgate.netmdpi.com Studies have shown that the specific amino acid provided as a precursor largely determines the structure of the resulting pyrazine. For instance, L-threonine is a well-established precursor for the microbial production of 2,5-dimethylpyrazine (2,5-DMP). asm.orgresearchgate.netmdpi.com The proposed pathway involves the initial conversion of L-threonine to L-2-amino-acetoacetate, which then undergoes decarboxylation to form the key intermediate, aminoacetone. asm.org Two molecules of aminoacetone can then condense and oxidize to form the stable 2,5-DMP ring. asm.org Similarly, L-serine has been identified as a precursor for other alkylpyrazines such as methylpyrazine and ethylpyrazine. mdpi.com While not specifically detailed for this compound, it is hypothesized that a combination of amino acid precursors would be necessary to provide the ethyl group, the amino group, and the pyrazine core structure.

Several microorganisms have been identified as producers of various pyrazines, highlighting the diversity of microbial metabolic pathways.

| Microorganism | Pyrazine Produced | Precursor | Reference |

|---|---|---|---|

| Bacillus subtilis | 2,5-Dimethylpyrazine (2,5-DMP), 2,3,5-Trimethylpyrazine | L-threonine, D-glucose | asm.org |

| Aspergillus niger | 2,5-Dimethylpyrazine | Not specified | nih.gov |

| Bacillus cereus | Various alkylated pyrazines | Not specified | nih.gov |

| Tolypocladium inflatum | 2-Methylpyrazine (B48319), 2,5-Dimethylpyrazine | Amino acids | nih.gov |

Enzymatic Pathways in the Formation of Pyrazine Derivatives

The microbial synthesis of pyrazines is underpinned by specific enzymatic reactions that convert precursor amino acids into reactive intermediates. The enzymatic pathway for the formation of 2,5-DMP from L-threonine has been studied in some detail and serves as a model for understanding pyrazine biosynthesis.

A key enzyme in this pathway is L-threonine 3-dehydrogenase (TDH), which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. asm.orgresearchgate.net This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone, the direct precursor to the pyrazine ring. asm.org However, other enzymes can compete for this intermediate. For example, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) can cleave L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA, thus diverting the flux away from pyrazine synthesis. asm.orgmdpi.com The balance between these enzymatic activities is a critical factor in determining the yield of the final pyrazine product.

While the specific enzymatic pathway for this compound has not been elucidated, it is understood that enzymes play a crucial role in generating the necessary aminocarbonyl intermediates that subsequently condense to form the pyrazine ring. semanticscholar.org

Maillard Reaction Pathways Leading to Substituted Pyrazines

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major route for the formation of a wide array of flavor compounds, including substituted pyrazines. nih.govresearchgate.net This complex cascade of reactions is fundamental to the aroma of cooked foods and can be harnessed for the synthesis of specific pyrazine derivatives.

The reaction is initiated by the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar. nih.gov Through a series of rearrangements and fragmentations, α-dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal are formed. nih.gov These highly reactive species then participate in the Strecker degradation of other amino acids to produce Strecker aldehydes and α-aminoketones. The condensation of two α-aminoketone molecules leads to the formation of a dihydropyrazine (B8608421) intermediate, which subsequently oxidizes to the stable aromatic pyrazine. researchgate.net

The substitution pattern of the final pyrazine is determined by the structures of the initial amino acid and sugar. For example, studies on model systems of lysine (B10760008) and glucose have shown the formation of numerous pyrazines, including 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine, which are structurally related to this compound. researchwithrutgers.com The use of dipeptides and tripeptides instead of free amino acids can also influence the types and quantities of pyrazines produced, generally leading to higher yields. nih.gov

| Reactants | Notable Pyrazines Formed | Reference |

|---|---|---|

| Lysine + Glucose | Pyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-5-methylpyrazine | researchwithrutgers.com |

| Lysine-containing Dipeptides + Glucose/Methylglyoxal | High amounts of 2,5(6)-Dimethylpyrazine, Trimethylpyrazine | nih.gov |

| Glutamic acid, Glutamine, Alanine, Lysine (individually or combined) + Sugar | 2,5-Dimethyl-3-ethylpyrazine, 2-Methyl-5-propylpyrazine | perfumerflavorist.com |

Metabolic Engineering Strategies for Enhanced Production

To overcome the typically low yields of pyrazines from natural microbial fermentation, metabolic engineering strategies are employed to create highly efficient microbial cell factories. These techniques involve the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound.

A common strategy is the overexpression of genes encoding key enzymes in the biosynthetic pathway. For the production of 2,5-DMP, for instance, the gene for L-threonine dehydrogenase (TDH) is often overexpressed in host organisms like Escherichia coli. mdpi.comnih.gov Conversely, genes for competing pathways are frequently knocked out. Deleting the gene for 2-amino-3-ketobutyrate CoA ligase (KBL) prevents the diversion of the L-2-amino-acetoacetate intermediate, thereby increasing the flux towards pyrazine synthesis. mdpi.com

Further enhancements can be achieved by improving the availability of necessary precursors and cofactors. This can involve engineering the transport systems for precursor uptake, such as introducing a specific L-threonine transporter protein, and enhancing cofactor regeneration systems, like introducing an NADH oxidase to regenerate NAD⁺ required by TDH. nih.gov These combined strategies have led to significant increases in the production of pyrazines like 2,5-DMP in engineered microbes. nih.gov While not yet applied specifically to this compound, these principles provide a clear roadmap for developing microbial strains for its high-level production.

Chemical Reactivity and Derivatization of 2 Amino 5 Ethylpyrazine

Reactions Involving the Pyrazine (B50134) Ring System

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. This electronic nature significantly influences its susceptibility to aromatic substitution reactions, as well as its behavior under oxidative and reductive conditions.

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally challenging due to the deactivating effect of the two ring nitrogen atoms. dalalinstitute.commasterorganicchemistry.com These nitrogen atoms withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. However, the presence of activating groups, such as the amino group in 2-Amino-5-ethylpyrazine, can facilitate these reactions.

The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are C3 and the nitrogen at position 1, and the para position is C5, which is already substituted with an ethyl group. Therefore, electrophilic attack is most likely to occur at the C3 and C6 positions. For instance, bromination of 3-aminopyrazine-2-carboxylic acid with one equivalent of bromine results in substitution at the 6-position. imist.ma While specific studies on the electrophilic substitution of this compound are not extensively detailed, it is anticipated that reactions like nitration and halogenation would proceed at the C3 or C6 position, with the regioselectivity influenced by steric hindrance from the adjacent ethyl group.

| Reaction Type | Typical Reagents | Expected Product Position |

| Halogenation | Br₂, Cl₂ | C3 or C6 |

| Nitration | HNO₃/H₂SO₄ | C3 or C6 |

| Sulfonation | SO₃/H₂SO₄ | C3 or C6 |

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). cymitquimica.comd-nb.info This reactivity is further enhanced by the presence of good leaving groups, such as halogens, on the ring. While this compound itself does not possess an inherent leaving group on the ring, its derivatives, particularly halogenated ones, are key substrates for SNAr reactions.

The regioselectivity of nucleophilic attack is governed by the substituents present on the pyrazine ring. Electron-donating groups, like the amino and ethyl groups in this compound, direct nucleophilic attack to specific positions. Studies on related 2-substituted 3,5-dichloropyrazines have shown that electron-donating groups at the 2-position direct nucleophilic attack preferentially to the 3-position. researchgate.net Conversely, electron-withdrawing groups direct the attack to the 5-position. researchgate.net Therefore, in a hypothetical halogenated derivative of this compound, such as 2-amino-3-chloro-5-ethylpyrazine, nucleophilic substitution would be expected to occur at the C3 position. These reactions are crucial for introducing a wide variety of functional groups onto the pyrazine core. d-nb.inforsc.org

| Substrate Example | Nucleophile | Typical Product | Reference |

| 2-substituted 3,5-dichloropyrazines | Amines | 2-substituted 3-amino-5-chloropyrazine | researchgate.net |

| 2-fluoronitrobenzene | Benzylamine | 2-(benzylamino)nitrobenzene | d-nb.info |

| 2,4,6-trinitrochlorobenzene | NaOH (aq) | 2,4,6-trinitrophenol | libretexts.org |

The pyrazine ring can undergo both oxidation and reduction reactions. The oxidation of the nitrogen atoms in the pyrazine ring can lead to the formation of N-oxides. For example, the oxidation of 2-amino-3-cyano-5-methylpyrazine 1,4-dioxide with sodium methoxide (B1231860) results in a substitution reaction rather than a simple oxidation of the ring itself. acs.org The synthesis of pyrazinecarboxylic acid 1-oxide can be achieved through the condensation of 2-methylpyrazine (B48319) 1-oxide with benzaldehyde (B42025) followed by oxidative cleavage. researchgate.net

The reduction of pyrazines typically yields dihydro- or piperazine (B1678402) derivatives. cdnsciencepub.com Electrochemical reduction of pyrazines in an alkaline medium leads to the formation of 1,4-dihydropyrazines, which are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The synthesis of 2-methyl-5-pyrazine formate (B1220265) can be achieved by the reduction of a 3-halogenated-5-methylpyrazine-2-carboxylic acid derivative, using catalysts such as palladium on carbon. google.com

Reactions of the Amino Group

The exocyclic amino group of this compound is a primary site of reactivity, readily undergoing reactions typical of aromatic amines. These transformations are essential for creating a diverse range of derivatives with modified properties.

The amino group of this compound can be readily acylated and alkylated. Acylation, typically performed with acyl chlorides or anhydrides, converts the amino group into an amide. For example, the reaction of an aminopyrazine with acetic anhydride (B1165640) can lead to acetylation. imist.ma

Alkylation of the amino group introduces alkyl substituents, and this transformation has been shown to cause a bathochromic (red) shift in the absorption and emission spectra of fluorescent pyrazine dyes. researchgate.net A series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides has been synthesized, demonstrating the feasibility of introducing various alkyl chains onto the amino nitrogen. mdpi.com These reactions are fundamental in modifying the electronic and steric properties of the parent molecule.

| Reaction | Reagent Example | Product Functional Group | Reference |

| Acylation | Acetic Anhydride | Amide | imist.ma |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine | researchgate.netmdpi.com |

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the aminopyrazine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures. tsijournals.com The resulting pyrazinyldiazonium salt is often unstable but serves as a valuable intermediate. tsijournals.com

Diazonium salts are highly versatile and can be transformed into a wide array of other functional groups through Sandmeyer-type reactions. tsijournals.com For instance, treatment of the diazonium salt with copper(I) bromide introduces a bromine atom onto the ring, a reaction used in the synthesis of 2-bromo-5-methylpyrazine (B1289261). tsijournals.com This diazotization-displacement sequence is a powerful tool for the synthesis of various substituted pyrazines that are not easily accessible by other means. researchgate.netgoogle.com

| Starting Material | Reagents | Intermediate | Final Product Example | Reference |

| 2-Amino-5-methylpyrazine | 1. NaNO₂/HBr2. Br₂ | 5-Methylpyrazin-2-yl-diazonium salt | 2-Bromo-5-methylpyrazine | tsijournals.com |

| 2-amino-3,5-dibromo-6-chloropyrazine | Diazotization followed by cross-coupling | Diazonium salt | Highly substituted pyrazines | researchgate.net |

Condensation Reactions with Carbonyl Compounds

The amino group of this compound readily participates in condensation reactions with various carbonyl compounds. A significant application of this reactivity is in the synthesis of more complex heterocyclic systems. For instance, the condensation of 2-aminopyrazines with aldehydes and isonitriles in a three-component reaction leads to the formation of 3-aminoimidazo[1,2-a]pyrazine derivatives. nih.gov This reaction can be facilitated by microwave irradiation to increase reaction speed and product yield. nih.gov

The reaction of α-amino acid amides with 1,2-dicarbonyl compounds is a well-established method for synthesizing 2(1H)-pyrazinones. rsc.org For example, the reaction of methylglyoxal (B44143) with various α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the primary product. nih.gov The condensation of 1,2-dicarbonyl compounds with α-amino acid amides is generally conducted at temperatures below room temperature to control the reaction rate and prevent the formation of undesirable byproducts. google.com

Furthermore, pyrazine derivatives can be formed through the Maillard reaction, which involves the reaction of amino acids with reducing sugars. researchwithrutgers.com In model systems, pyrazine, methylpyrazine, ethylpyrazine, and 2-ethyl-5-methylpyrazine (B82492) have been identified as products from the reaction of glucose and glutamine. researchwithrutgers.com The formation of various alkylpyrazines, including 2-ethyl-5-methylpyrazine, in food systems is often attributed to the condensation of α-amino carbonyl intermediates. tandfonline.com

Table 1: Examples of Condensation Reactions Involving Pyrazine Derivatives

| Reactants | Product Type | Key Findings | Reference(s) |

| 2-Aminopyridines/2-Aminopyrazines, Aldehydes, Isonitriles | 3-Aminoimidazo[1,2-a]pyridines/pyrazines | Multicomponent reaction, can be accelerated by microwave irradiation. | nih.gov |

| α-Amino acid amides, 1,2-Dicarbonyl compounds | 2(1H)-Pyrazinones | A one-pot condensation method. | rsc.org |

| Glucose, Glutamine | Alkylpyrazines (e.g., 2-ethyl-5-methylpyrazine) | Formation through the Maillard reaction. | researchwithrutgers.com |

| α-Amino carbonyl compounds | Alkylpyrazines | Intermediates in the formation of various pyrazines. | tandfonline.com |

Reactions at the Ethyl Side Chain

The ethyl group attached to the pyrazine ring offers another site for chemical modification, allowing for the introduction of various functional groups.

The alkyl side chains of pyrazine compounds can be functionalized through various reactions. While direct functionalization of the ethyl group of this compound is not extensively detailed in the provided results, general principles of alkyl group functionalization can be applied. For instance, oxidation of the ethyl group could potentially yield corresponding acetyl or carboxylic acid derivatives, which are common transformations for alkyl-substituted aromatic compounds.

Halogenation, particularly bromination, is a key reaction for modifying the pyrazine ring, which in turn can influence the reactivity of the ethyl side chain. The bromination of 2-aminopyrazine (B29847) can be selectively controlled to yield either monobrominated or dibrominated products. d-nb.info Specifically, using N-bromosuccinimide (NBS) in acetonitrile (B52724) at room temperature leads to the formation of the monobrominated product, 2-amino-5-bromopyrazine (B17997), in high yield. d-nb.info Increasing the amount of NBS can lead to the formation of 3,5-dibromo-2-aminopyrazine. d-nb.info

The presence of a halogen on the pyrazine ring is crucial for subsequent cross-coupling reactions, which indirectly allows for further diversification of the molecule, including potential modifications related to the ethyl group. For instance, 2-amino-5-bromopyrazine is a valuable starting material for synthesizing other nitrogen heterocycles. d-nb.info The synthesis of 5-(4-nitrophenyl)-2-aminopyrazine is achieved through a two-step process involving the monobromination of 2-aminopyrazine followed by a Suzuki-Miyaura coupling reaction. scientific.net

Table 2: Bromination of 2-Aminopyrazine

| Reagent | Solvent | Temperature | Product | Yield | Reference(s) |

| 1.1 equiv. NBS | Acetonitrile | Room Temp. | 2-Amino-5-bromopyrazine | High | d-nb.info |

| 3.3 equiv. NBS | Acetonitrile | - | 2-Amino-3,5-dibromopyrazine | 38% | d-nb.info |

Advanced Synthetic Transformations and Coupling Reactions

The pyrazine core of this compound is amenable to a variety of modern synthetic transformations, including several powerful cross-coupling reactions. These methods are instrumental in creating complex molecules with diverse functionalities.

Pyrazine derivatives are suitable substrates for various coupling reactions, such as Suzuki, Buchwald-Hartwig, and oxidative coupling reactions. tandfonline.comresearchgate.net

The Suzuki coupling reaction has been successfully employed for the functionalization of pyrazines. For example, the coupling of 5-bromoimidazo[1,2-a]pyrazines with imidazoleboronic acid proceeds in good yield. rsc.org Similarly, 5-(4-nitrophenyl)-2-aminopyrazine can be synthesized from 2-aminopyrazine via a monobromination step followed by a Suzuki-Miyaura coupling. scientific.net This highlights the utility of halogenated pyrazine intermediates in accessing more complex aryl-substituted pyrazines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has been developed to be highly general, allowing for the coupling of a wide variety of amines with aryl halides, including those based on a pyrazine core. wikipedia.orgrug.nl The use of specialized phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of this reaction. rug.nl Aminopyrazines have been shown to be suitable coupling partners in palladium-catalyzed amination reactions of unprotected bromoimidazoles and bromopyrazoles. acs.org

Oxidative coupling reactions offer another route to pyrazine synthesis. A copper-catalyzed aerobic oxidative C–H/N–H coupling of ketones with diamines has been developed to construct aromatic pyrazine derivatives. nih.govresearchgate.netosti.gov This method provides an alternative to traditional pyrazine syntheses from diketones and diamines. nih.gov

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction used to form stable triazole rings. rsc.orgdovepress.com

While direct applications of click chemistry specifically starting with this compound were not found, the principles can be readily applied to its derivatives. For instance, a bromomethyl group on a pyrazine ring can be converted to an azide (B81097), which can then undergo a click reaction with an alkyne. researchgate.net This strategy has been used to synthesize distant analogs of folic acid by modifying 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide. researchgate.net The azido-functionalized pyrazine can be coupled with various ethynyl (B1212043) derivatives to introduce diverse substituents. researchgate.net This demonstrates the potential for derivatizing the ethyl side chain of this compound by first halogenating it and then converting it to an azide for subsequent click reactions.

Table 3: Advanced Synthetic Reactions for Pyrazine Derivatives

| Reaction Type | Key Features | Example Application | Reference(s) |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of organoboron compounds with halides. | Synthesis of 5-(4-nitrophenyl)-2-aminopyrazine from 2-amino-5-bromopyrazine. | scientific.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds from aryl halides and amines. | Coupling of aminopyrazines with bromoheterocycles. | acs.org |

| Oxidative Coupling | Copper-catalyzed C-H/N-H coupling of ketones and diamines. | Synthesis of pyrazine derivatives from simple starting materials. | nih.govresearchgate.netosti.gov |

| Click Chemistry (CuAAC) | Copper-catalyzed cycloaddition of azides and alkynes to form triazoles. | Derivatization of a 5-azidomethylpyrazine derivative. | researchgate.net |

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of novel derivatives and analogues of this compound is a cornerstone of medicinal chemistry and drug discovery, aimed at elucidating structure-activity relationships (SAR). These studies systematically modify the core structure to understand how chemical changes influence biological activity, with the goal of optimizing potency, selectivity, and pharmacokinetic properties. The primary sites for modification on the this compound scaffold are the amino group, the pyrazine ring itself, and the ethyl substituent.

A significant focus in the derivatization of similar pyrazine structures has been the synthesis of pyrazine-2-carboxamides and N-substituted aminopyrazines, which have shown promise in various therapeutic areas, including as enzyme inhibitors and antimicrobial agents.

Synthesis of Pyrazine-2-Carboxamide Derivatives

One common strategy involves the derivatization of the amino group into an amide. For instance, pyrazine-2-carboxylic acids can be coupled with various amines to generate a library of amide derivatives. While starting from this compound, a hypothetical conversion to a 2-carboxamide (B11827560) derivative would involve initial modification of the amino group to a suitable leaving group for a subsequent carboxylation, or a more complex multi-step synthesis. However, studies on analogous pyrazine-2-carboxylic acids provide a clear blueprint for SAR exploration.

In a study focused on identifying novel inhibitors of Echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase (EML4-ALK), a series of pyrazine-2-carboxamide derivatives were synthesized and evaluated. nii.ac.jp The general synthetic approach involved the coupling of a pyrazine-2-carboxylic acid with different amines. The SAR studies on these compounds revealed critical insights. For example, examination of substituents on the ethyl moiety of a lead compound indicated that the ethyl group itself conferred the most potent inhibitory activity against EML4-ALK. nii.ac.jp

Table 1: SAR of Pyrazine-2-Carboxamide Derivatives as EML4-ALK Inhibitors

| Compound | Substituent at Ethyl Moiety | Inhibitory Activity (IC50) |

|---|---|---|

| 30a | Ethyl | Most Potent |

| Derivative 1 | Methyl | Less Potent |

| Derivative 2 | Propyl | Less Potent |

This table is a representation of the SAR findings described in the text. nii.ac.jp

Synthesis of N-Substituted Aminopyrazine Derivatives

Direct modification of the amino group of 2-aminopyrazine analogues has been a fruitful avenue for generating novel derivatives with diverse biological activities. Nucleophilic substitution reactions on halogenated pyrazines with various amines are a common method to achieve this.

For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides were synthesized and evaluated for their antimycobacterial activity. semanticscholar.org The synthesis involved the reaction of 3-chloropyrazine-2-carboxamide (B1267238) with a variety of substituted benzylamines. This approach allows for the introduction of a wide range of functionalities, enabling a thorough investigation of SAR.

The biological evaluation of these derivatives against Mycobacterium tuberculosis H37Rv revealed that the nature and position of the substituent on the benzylamino moiety significantly influenced the antimycobacterial activity.

Table 2: Antimycobacterial Activity of 3-Substituted-aminopyrazine-2-carboxamide Derivatives

| Compound | R (Substituent on Benzylamino) | MIC (µM) |

|---|---|---|

| 4 | 4-CF3 | 42 |

| 8 | 4-CH3 | 6 |

| 9 | 4-NH2 | 26 |

| 12 | 2-CF3 | 42 |

| Pyrazinamide (B1679903) (Standard) | - | 102 |

Data sourced from a study on novel pyrazinamide derivatives. semanticscholar.org

The results indicated that an electron-donating methyl group at the para-position of the benzyl (B1604629) ring (compound 8 ) resulted in the most potent activity, even surpassing the standard drug pyrazinamide. semanticscholar.org In contrast, electron-withdrawing trifluoromethyl groups (compounds 4 and 12 ) led to moderate activity. semanticscholar.org This highlights the delicate electronic and steric requirements for optimal biological function.

Further studies on similar pyrazine derivatives have explored the impact of different linkers and heterocyclic moieties attached to the amino group, revealing complex SAR patterns that guide the design of next-generation compounds. rjpbcs.comresearchgate.net

Synthesis of Derivatives via Modification of the Pyrazine Ring

In the pursuit of EML4-ALK inhibitors, SAR studies also explored substitutions at the 6-position of a 1,3,5-triazine (B166579) ring, a related nitrogen-containing heterocycle. nii.ac.jp The findings showed that an unsubstituted compound at this position exhibited the most potent inhibitory activity, suggesting that steric bulk at this position is detrimental. nii.ac.jp While this is on a different heterocyclic system, it provides valuable insight into the potential impact of substitution on a pyrazine ring.

The synthesis of such derivatives often involves multi-step sequences, starting from appropriately substituted precursors or employing cross-coupling reactions to introduce new functionalities onto the pyrazine core. mdpi.commdpi.com

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Ethylpyrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric structure of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Studies on related pyrazine (B50134) derivatives often employ the B3LYP functional with various basis sets, such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

For 2-Amino-5-ethylpyrazine, DFT calculations would be used to optimize the molecular geometry, determining key bond lengths, bond angles, and dihedral angles. The optimization process seeks the lowest energy conformation of the molecule. Theoretical studies on similar molecules, such as 2-aminopyrazine (B29847) and 2-amino-5-bromopyrazine (B17997), provide a basis for the expected structural parameters. researchgate.net The planarity of the pyrazine ring, along with the orientation of the amino and ethyl substituents, are critical aspects defined by these calculations. The electronic structure, including the distribution of electron density, is also determined, highlighting the influence of the nitrogen heteroatoms and the amino group.

Table 1: Predicted Geometric Parameters for Pyrazine Derivatives from DFT Studies This table presents typical data obtained for related pyrazine compounds in theoretical studies and represents the type of information generated for this compound.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C-N (amino) | ~1.36 Å | |

| Bond Angle | C-N-C (ring) | ~116° |

| N-C-C (ring) | ~122° |

Source: Based on data from studies on related pyrazine derivatives. scirp.orgscirp.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. scirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For pyrazine derivatives, the distribution of these frontier orbitals is heavily influenced by the substituent groups. In this compound, the HOMO is expected to be localized primarily on the amino group and the pyrazine ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed over the pyrazine ring. Quantum chemical calculations for similar pyrazine inhibitors have shown that these parameters correlate well with experimental findings. researchgate.net

Table 2: Frontier Molecular Orbital Energies for Substituted Pyrazines This table illustrates the kind of data generated from HOMO-LUMO analysis for related compounds. Values are for illustrative purposes.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Methylpyrazine (B48319) | -6.5 | -0.8 | 5.7 |

| 2-Aminopyrazine | -6.1 | -0.7 | 5.4 |

| 2-Amino-5-bromopyrazine | -6.3 | -1.2 | 5.1 |

Source: Adapted from theoretical studies on pyrazine derivatives. researchgate.net

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing insights into its polarity and sites for intermolecular interactions. rsc.orglibretexts.org These maps are generated by calculating the electrostatic potential at different points on the electron density surface. nih.gov

For this compound, the ESP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative regions are expected to be concentrated around the nitrogen atoms of the pyrazine ring and the nitrogen of the amino group due to their high electronegativity and lone pairs of electrons. rsc.org These areas represent sites that are attractive to electrophiles or can act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group and the ethyl group would exhibit positive potential, making them susceptible to nucleophilic attack and capable of acting as hydrogen bond donors. rsc.orglibretexts.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.gov

The ethyl and amino groups in this compound are not rigidly fixed and can rotate around their single bonds. MD simulations can be used to explore the different possible conformations of the molecule and their relative energies. colostate.edu By simulating the molecule's movement over time, researchers can identify the most stable, low-energy conformations.

Studies on alkyl-substituted pyrazines have shown that the conformational preferences can be influenced by subtle interactions, such as those between a nitrogen lone pair and a hydrogen atom on the alkyl group. colostate.edu For this compound, MD simulations would map out the potential energy surface related to the rotation of the C-C bond of the ethyl group and the C-N bond of the amino group. This analysis reveals the flexibility of the molecule and the energy barriers between different conformations. dur.ac.uk

The behavior of this compound in a solution or a biological system is governed by its interactions with surrounding molecules. MD simulations are an excellent tool for studying these interactions in explicit detail. nih.gov

In a solvent like water, simulations can reveal the structure of the solvation shell around the molecule, showing how water molecules orient themselves to form hydrogen bonds with the amino group and the ring nitrogens. nih.gov When studying interactions within a biological environment, such as the active site of a protein, MD simulations can predict the binding mode and stability of the molecule. nih.gov These simulations track the positions and velocities of all atoms in the system over time, providing insights into the dynamic nature of the binding process, including the formation and breaking of hydrogen bonds and other non-covalent interactions. nih.gov Such studies are common for aminopyrazine derivatives being investigated as potential drug candidates. nih.gov

Adsorption Behavior and Surface Interactions

Theoretical studies into the adsorption of pyrazine derivatives on metal surfaces, particularly in the context of corrosion inhibition, provide a framework for understanding the behavior of this compound. Computational methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in elucidating these interactions at the atomic level.

Research on analogous compounds like 2-aminopyrazine and 2-amino-5-bromopyrazine shows that they effectively adsorb onto steel and iron surfaces. researchgate.netgoogle.comijcsi.pro The adsorption mechanism can involve both physical (physisorption) and chemical (chemisorption) interactions. google.com The nitrogen atoms within the pyrazine ring and the exocyclic amino group are identified as primary active centers for adsorption. ijcsi.pro These sites can donate electrons to the vacant d-orbitals of metal atoms, forming a protective coordination layer.

Molecular dynamics simulations have been used to model the equilibrium adsorption configurations of similar pyrazine derivatives on surfaces like Fe(110). researchgate.netiaea.org These simulations show the molecules tending to adopt a flat or near-parallel orientation to the surface, maximizing the contact area and interaction between the π-electrons of the aromatic ring and the metal. The presence and nature of substituents on the pyrazine ring, such as the ethyl and amino groups on this compound, are expected to influence the electron density distribution of the molecule and, consequently, its adsorption energy and orientation on a given substrate. For instance, studies on other heterocyclic compounds show that the addition of substituent groups can significantly enhance protective action against corrosion. ijcsi.pro

Table 1: Adsorption Characteristics of Related Pyrazine Derivatives on Metal Surfaces

| Compound | Substrate | Method | Key Findings |

|---|---|---|---|

| Diethyl pyrazine-2,3-dicarboxylate | Steel in H₂SO₄ | Electrochemical, Gravimetric | Acts as a cathodic inhibitor; adsorbs according to the Langmuir model. google.com |

| 2-Aminopyrazine | Steel in HCl | Electrochemical, DFT, MD | Adsorption efficiency is high, though less than its bromo-substituted counterpart; active centers are N atoms and the amino group. ijcsi.pro |

| 2-Amino-5-bromopyrazine | Steel in HCl | Electrochemical, DFT, MD | Exhibits higher inhibition efficiency than 2-aminopyrazine; Br atom contributes to adsorption. ijcsi.pro |

This table is generated based on findings for related compounds to illustrate the principles of pyrazine adsorption.

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationships (QSAR) for Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. For pyrazine derivatives, QSAR studies have been successfully applied to understand and predict their efficacy in various applications, from pharmaceuticals to materials science. tandfonline.comsemanticscholar.org

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. tandfonline.comsemanticscholar.org Descriptors can quantify various aspects of the molecule, including:

Electronic properties: Dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO). researchgate.net

Steric properties: Molecular volume, surface area, and specific shape indices.

Hydrophobicity: The partition coefficient (logP), which describes how the molecule distributes between a lipid and an aqueous phase.

Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to create a mathematical equation linking these descriptors to the observed activity. semanticscholar.orgresearchgate.net For instance, 3D-QSAR studies on imidazo[1,2-a]pyrazines as kinase inhibitors have identified that hydrophobic substituents at certain positions are beneficial for improving activity. tandfonline.com Similarly, QSAR models for pyrazine-linked indazoles revealed that incorporating strong electron-withdrawing groups into the pyrazine ring led to a decrease in PIM-1K inhibitory activity. japsonline.com

Although specific QSAR models for this compound were not found, these studies demonstrate a robust methodology. semanticscholar.orgjapsonline.com By calculating the relevant molecular descriptors for this compound, its potential activity could be predicted using existing validated QSAR models for a relevant class of pyrazines.

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. Methods like DFT and time-dependent DFT (TD-DFT) can calculate various spectroscopic properties with a high degree of accuracy.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. For pyrazine derivatives, the chemical environment of each nucleus is influenced by the electron-withdrawing nitrogen atoms and the electronic effects of substituents like the amino and ethyl groups. Published data for pyrazine conjugates show typical chemical shifts for pyrazine ring protons appearing in the δ 8.7-9.4 ppm range. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies corresponding to the stretching, bending, and torsional modes of a molecule can be computed. These calculated frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra. For related 2-aminopyridine (B139424) compounds, DFT calculations have been used to assign vibrational modes, including the pyramidal inversion of the amino group. scispace.com

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help understand fragmentation pathways. For alkylpyrazines, mass spectra often show a prominent molecular ion peak (M+), with characteristic fragments resulting from the loss of substituents. For example, the mass spectrum of 3-ethyl-2,5-dimethylpyrazine (B149181) shows a base peak at m/z 135 and a significant M+ peak at 136. researchgate.net

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using TD-DFT calculations. Supersonic jet spectroscopy of 2-ethylpyrazine (B116886) identified its S1 ← S0 transition origin at 30856.8 cm⁻¹. colostate.edu

Table 2: Predicted and Observed Spectroscopic Data for Related Pyrazines

| Spectroscopy Type | Compound | Observation |

|---|---|---|

| ¹H NMR | Pyrazine-2-carboxylate derivatives | Pyrazine ring protons typically observed at δ 8.7-9.4 ppm. nih.gov |

| ¹³C NMR | Pyrazine-2-carboxylate derivatives | Pyrazine ring carbons observed at δ 143-149 ppm. nih.gov |

| Mass Spectrometry | 3-Ethyl-2,5-dimethylpyrazine | Major peaks (m/z): 135 (M-1), 136 (M+), 107, 108. researchgate.net |

| UV-Vis (S₁ ← S₀) | 2-Ethylpyrazine | Origin band at 30856.8 cm⁻¹. colostate.edu |

This table compiles spectroscopic data from related compounds to provide context for the expected signatures of this compound.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. For this compound, relevant theoretical investigations would include tautomerization, substitution reactions, and formation pathways.

One area of investigation is the potential for tautomerization and conformational changes. Studies on 2-aminopyridine, a structurally similar compound, have used DFT to investigate proton transfer and the pyramidal inversion of the amino group. scispace.comresearchgate.net The transition state for the proton transfer from the amino group to the ring nitrogen was calculated to have a significant energy barrier (44.81 kcal/mol), while the activation energy for the pyramidal inversion at the amino nitrogen was found to be very low (0.41 kcal/mol), indicating a rapid interconversion. scispace.comresearchgate.net These findings suggest that this compound would also likely exhibit a planar or rapidly inverting amino group.

Computational studies have also been used to propose mechanisms for the formation of alkylpyrazines. The formation of 2,5-dimethylpyrazine (B89654), for example, is proposed to occur via the dehydrogenation of l-threonine (B559522) to form l-2-amino-acetoacetate, which then decarboxylates to aminoacetone. asm.org Two molecules of aminoacetone can then condense and oxidize to form the final pyrazine ring. asm.org Similar mechanistic pathways, involving the condensation of α-aminocarbonyl compounds derived from amino acids and sugars, could be computationally modeled to understand the formation of this compound.

Table 3: Calculated Activation Energies for Processes in Related Amino-Aza-Aromatic Compounds

| Compound | Process | Computational Method | Calculated Activation Energy (Barrier) |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Proton Transfer (NH₂ to ring N) | B3LYP/6-311++G(d,p) | 44.81 kcal/mol scispace.comresearchgate.net |

This table presents data from a closely related compound to illustrate the energy barriers associated with potential isomerizations in this compound.

Spectroscopic and Advanced Analytical Methodologies for 2 Amino 5 Ethylpyrazine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of pyrazines, enabling their separation from complex matrices and the quantification of individual compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable for the analytical workflow of 2-Amino-5-ethylpyrazine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazines

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. A carrier gas, usually helium, transports the vaporized sample through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and their interactions with this stationary phase. Generally, more volatile compounds with weaker interactions travel faster through the column.

After separation in the GC column, the molecules enter the mass spectrometer. Here, they are typically ionized by electron ionization (EI), which bombards the molecules with high-energy electrons. This process forms a positively charged molecular ion (M⁺) and a series of characteristic fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

The resulting mass spectrum is a chemical fingerprint. For this compound (C₆H₉N₃, molecular weight: 123.16 g/mol ), the molecular ion peak would be expected at m/z 123. A key fragmentation pathway for alkylpyrazines is the benzylic cleavage, which involves the loss of an alkyl radical. For this compound, a prominent fragment would be expected at m/z 108, corresponding to the loss of a methyl radical (•CH₃) from the ethyl group. Another significant fragmentation for primary amines involves alpha-cleavage. libretexts.org The fragmentation pattern serves as a crucial tool for structural confirmation.

Table 1: Predicted GC-MS Fragmentation for this compound This table is based on typical fragmentation patterns of alkylpyrazines and aminopyrazines, as direct experimental data for this compound was not available in the search results.

| m/z | Predicted Fragment Ion | Potential Origin |

|---|---|---|

| 123 | [M]⁺ | Molecular Ion |

| 108 | [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 95 | [M-C₂H₄]⁺ | Loss of ethylene via McLafferty rearrangement |

| 81 | [C₄H₅N₂]⁺ | Pyrazine (B50134) ring fragment after loss of ethyl and amino groups |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly valuable for the analysis of less volatile compounds or for the separation of structurally similar isomers that may be difficult to resolve by GC.

In HPLC, a liquid sample is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation mechanism depends on the differential interactions of the sample components with the stationary and mobile phases. For pyrazines, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water.

A significant application of HPLC in the context of substituted pyrazines is the separation of regioisomers, which are compounds with the same molecular formula but different substituent positions on the pyrazine ring. For instance, the separation of the isomers 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine has been successfully achieved using a polysaccharide-based chiral stationary phase column (Chiralpak AD-H) with a nonpolar mobile phase like hexane/isopropanol. pdx.edu This demonstrates the high resolving power of HPLC for closely related pyrazine structures, a principle that is directly applicable to ensuring the isomeric purity of this compound.

Table 2: Exemplary HPLC Conditions for Pyrazine Isomer Separation Based on methods developed for closely related alkylpyrazine isomers. pdx.edu

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (or equivalent polysaccharide-based chiral column) |

| Mobile Phase | Hexane / Isopropanol (e.g., 99:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 275 nm) |

| Temperature | Ambient |

Preparative Chromatography for Compound Isolation

When pure, isolated quantities of this compound are required for research, reference standards, or further reactions, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical chromatography, designed to separate and collect larger amounts of a compound from a mixture.

Both liquid and gas chromatography can be adapted for preparative purposes, but preparative HPLC (Prep-HPLC) is more common for compounds like pyrazines. nih.gov The process involves injecting a larger volume of the sample mixture onto a wider-diameter column that contains a larger amount of stationary phase. The fundamental principles of separation remain the same as in analytical HPLC.

As the separated components elute from the column, they are monitored by a detector, and a fraction collector is used to selectively collect the eluent containing the desired compound, in this case, this compound. Subsequent evaporation of the solvent from the collected fraction yields the purified compound. This method is crucial for obtaining high-purity material from synthetic reaction mixtures or natural product extracts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups deshield nearby protons, shifting their signals to a higher ppm value (downfield).

For this compound, we can predict the following signals:

Pyrazine Ring Protons: The two protons on the pyrazine ring are in different chemical environments and would appear as singlets or narrow doublets in the aromatic region (typically δ 7.5-8.5 ppm). The proton at position 3 (between the two nitrogen atoms) would likely be the most downfield, while the proton at position 6 would be slightly more upfield.

Amino Group Protons (-NH₂): The two protons of the amino group would typically appear as a broad singlet. Its chemical shift can be variable (often between δ 4.0-6.0 ppm) and is dependent on solvent and concentration.

Ethyl Group Protons (-CH₂CH₃): The ethyl group will show two distinct signals. The methylene protons (-CH₂) adjacent to the pyrazine ring will appear as a quartet, shifted downfield due to the ring's electron-withdrawing nature (around δ 2.7-2.9 ppm). The methyl protons (-CH₃) will appear as a triplet further upfield (around δ 1.2-1.4 ppm). The splitting pattern (quartet and triplet) is due to spin-spin coupling with the neighboring protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar compounds like 2-aminopyrazine (B29847) and 2-ethylpyrazine (B116886). nih.govchemicalbook.com

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ring H (at C-3) | ~8.0 - 8.2 | Singlet (s) |

| Ring H (at C-6) | ~7.8 - 8.0 | Singlet (s) |

| -NH₂ | ~4.5 - 5.5 (variable) | Broad Singlet (br s) |

| -CH₂- | ~2.8 | Quartet (q) |

| -CH₃ | ~1.3 | Triplet (t) |

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom typically gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often results in a spectrum with sharp, well-resolved singlets for each carbon (in proton-decoupled mode).

For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the molecule:

Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have signals in the downfield region (typically δ 130-160 ppm). The carbon atom bonded to the amino group (C-2) would be highly deshielded and appear at the furthest downfield position. The carbon bonded to the ethyl group (C-5) would also be significantly downfield. The two CH carbons of the ring (C-3 and C-6) would appear at slightly higher field strengths compared to the substituted carbons.

Ethyl Group Carbons (-CH₂CH₃): The two carbons of the ethyl group will appear in the upfield (aliphatic) region. The methylene carbon (-CH₂) will be further downfield (around δ 20-30 ppm) than the methyl carbon (-CH₃) (around δ 10-15 ppm) due to its proximity to the pyrazine ring.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar compounds like 2-aminopyrazine and 2-ethylpyrazine. nih.govnih.gov

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-NH₂) | ~155 - 160 |

| C-5 (C-Ethyl) | ~150 - 155 |

| C-3 | ~135 - 140 |

| C-6 | ~130 - 135 |

| -CH₂- | ~25 - 30 |

| -CH₃ | ~12 - 17 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-ethyl-5-methylpyrazine |

| 2-ethyl-6-methylpyrazine |

| 2-aminopyrazine |

| 2-ethylpyrazine |

| Helium |

| Methanol |

| Acetonitrile |

| Hexane |

2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the covalent framework of this compound. Techniques such as COSY, HMQC (or HSQC), and HMBC provide correlational data that is not available in one-dimensional spectra. sdsu.edulibretexts.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show a clear correlation between the methyl protons (-CH₃) and the methylene protons (-CH₂-) of the ethyl group. It would also reveal correlations between the two aromatic protons on the pyrazine ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HMQC/HSQC): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). libretexts.org An HMQC or HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon atom. For instance, the aromatic proton signals would correlate with their respective aromatic carbon signals, and the ethyl group protons would correlate with their specific aliphatic carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound This table is based on predicted values derived from spectroscopic principles and data from analogous pyrazine structures. Experimental values may vary.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|---|

| -NH₂ | Protons | ~4.5-5.5 (broad s) | - | - | C-2 |

| C-2 | Carbon | - | ~155-160 | - | - |

| H-3 | Proton | ~7.8-8.0 (s) | - | H-6 | C-2, C-5 |

| C-3 | Carbon | - | ~135-140 | - | - |

| C-5 | Carbon | - | ~145-150 | - | - |

| H-6 | Proton | ~7.9-8.1 (s) | - | H-3 | C-2, C-5, -CH₂- |

| C-6 | Carbon | - | ~130-135 | - | - |

| -CH₂- | Protons | ~2.6-2.8 (q) | - | -CH₃ | C-5, C-6, -CH₃ |

| -CH₂- | Carbon | - | ~25-30 | - | - |

| -CH₃ | Protons | ~1.2-1.4 (t) | - | -CH₂- | C-5, -CH₂- |

| -CH₃ | Carbon | - | ~12-15 | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the analyte is ionized directly from a solution, typically resulting in the formation of a protonated molecule [M+H]⁺. researchgate.net For this compound (C₆H₉N₃, Molecular Weight: 123.16 g/mol ), a high-resolution ESI-MS spectrum would show a prominent ion at an m/z (mass-to-charge ratio) of 124.0875, corresponding to the [C₆H₁₀N₃]⁺ ion. This technique generally causes minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and gain structural information. nih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In GC-MS, ionization is typically achieved by electron ionization (EI), a high-energy process that leads to extensive and reproducible fragmentation. nih.gov The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺) would be observed at m/z 123. The fragmentation pattern is dictated by the structure's weakest points and the stability of the resulting fragments. Key fragmentation pathways for aromatic amines often involve alpha-cleavage adjacent to the amino group and cleavage of alkyl side chains. libretexts.org A characteristic fragmentation for the ethyl group is the loss of a methyl radical (•CH₃), a process known as β-cleavage, which would result in a prominent fragment ion at m/z 108. This fragment is often the base peak in the mass spectra of similar alkylpyrazines. nist.gov

Table 2: Predicted GC-MS Fragmentation Data for this compound This table presents plausible fragmentation patterns based on established mass spectrometry principles.

| m/z | Predicted Fragment Ion | Predicted Neutral Loss | Notes |

|---|---|---|---|

| 123 | [C₆H₉N₃]⁺ | - | Molecular Ion (M⁺) |